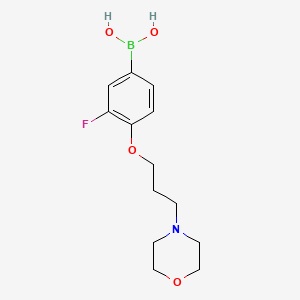

3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[3-fluoro-4-(3-morpholin-4-ylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO4/c15-12-10-11(14(17)18)2-3-13(12)20-7-1-4-16-5-8-19-9-6-16/h2-3,10,17-18H,1,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBZMTQVEIRBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCN2CCOCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structural elucidation of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid, a key building block in contemporary drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind the selection of each analytical technique and the interpretation of the resulting data.

Introduction: The Significance of a Multifaceted Molecule

This compound (MF: C13H19BFNO4, CAS: 944279-32-7) is a molecule of significant interest in medicinal chemistry.[1][2] Its structure combines several key pharmacophoric elements: a phenylboronic acid moiety, a fluorine substituent, and a morpholinopropoxy side chain. The boronic acid group is a versatile functional group, renowned for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, a property exploited in sensors and drug delivery systems.[3][4][5][6] The fluorine atom can significantly modulate the physicochemical properties of the molecule, including its acidity, metabolic stability, and binding interactions.[7][8][9] The morpholine group, a common feature in many clinically approved drugs, often enhances aqueous solubility and provides a key interaction point with biological targets.[10][11]

Given this structural complexity and the potential for diverse applications, a rigorous and multi-pronged approach to its structural characterization is paramount. This guide will walk through a logical workflow for confirming the identity and purity of this compound, utilizing a suite of modern analytical techniques.

The Analytical Workflow: A Strategy for Unambiguous Confirmation

The structural elucidation of a novel or synthesized molecule like this compound is a process of assembling evidence from various analytical techniques. Each technique provides a unique piece of the structural puzzle. Our strategy is to move from foundational techniques that confirm the presence of key functional groups and the overall molecular mass to more detailed spectroscopic methods that map the precise connectivity of the atoms.

References

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. (3-fluoro-4-(3-morpholinopropoxy)phenyl)boronic acid [cymitquimica.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. waters.com [waters.com]

- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. e3s-conferences.org [e3s-conferences.org]

3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid molecular weight

An In-Depth Technical Guide to 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic Acid: Properties, Handling, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block for professionals in pharmaceutical research and synthetic chemistry. The document details its fundamental physicochemical properties, including a definitive molecular weight of 283.11 g/mol .[1][2] Beyond its core data, this guide offers expert insights into the critical aspects of its handling, storage, and inherent stability challenges, such as protodeboronation and boroxine formation.[3][4] A detailed, exemplar protocol for its application in the Suzuki-Miyaura cross-coupling reaction is provided, explaining the causal reasoning behind procedural steps. Furthermore, its advanced applications in drug development, including its role in constructing targeted therapies and pH-responsive drug delivery systems, are explored.[5][6] This paper serves as an essential resource for scientists aiming to effectively utilize this versatile reagent in their research endeavors.

Introduction: The Role of Arylboronic Acids in Medicinal Chemistry

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs). The utility of arylboronic acids extends beyond their function as synthetic intermediates. The boronic acid moiety itself is a unique functional group—a Lewis acid capable of forming reversible covalent bonds with diols, such as those found in saccharides. This property has led to their exploration in advanced applications, including glucose sensing and targeted drug delivery systems that recognize specific glycosylation patterns on cell surfaces, which are often altered in cancer cells.[6] this compound is a multifunctional reagent that embodies these capabilities, offering a reactive handle for cross-coupling while incorporating features beneficial for drug-like properties.

Physicochemical Properties

The specific structure of this compound imparts a unique combination of reactivity and physical properties. The electron-withdrawing fluoro group modifies the electronic nature of the phenyl ring, influencing its reactivity in cross-coupling reactions. The morpholinopropoxy side chain introduces a basic, hydrophilic handle that can enhance aqueous solubility and provides a site for salt formation or hydrogen bonding interactions with biological targets.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 283.11 g/mol | [1][2] |

| Molecular Formula | C₁₃H₁₉BFNO₄ | [1] |

| CAS Number | 944279-32-7 | [1] |

| Typical Purity | ≥95% | [2] |

| Appearance | Solid | [7] |

Handling, Storage, and Stability Considerations

While invaluable, arylboronic acids require careful handling to ensure their integrity and reactivity. Their stability is a critical factor that researchers must manage to achieve reproducible results.

Key Stability Challenges:

-

Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved and replaced with a C-H bond, rendering the reagent inactive for cross-coupling.[3] This process can be accelerated by the presence of moisture, acid, or base, and certain palladium catalysts under specific conditions.[8]

-

Boroxine Formation: Arylboronic acids can readily undergo dehydration to form stable, cyclic trimeric anhydrides known as boroxines.[4] While boroxines are often competent in cross-coupling reactions, their formation means that the material in the bottle is a mixture, which can complicate accurate massing and stoichiometry calculations.

-

Hygroscopicity: Boronic acids can absorb moisture from the atmosphere, which can promote decomposition and lead to clumping.[4][9]

Best Practices for Storage and Handling:

-

Storage Conditions: To mitigate decomposition, this compound should be stored in a tightly sealed container in a cool, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[9]

-

Use of Boronate Esters: For long-term storage or applications requiring high precision, converting the boronic acid to a more stable derivative, such as a pinacol ester, is a highly effective strategy. These esters are less hygroscopic, not prone to boroxine formation, and are generally more robust.[4]

-

Regulatory Insight: In the context of API synthesis, residual arylboronic acids may be considered potentially genotoxic impurities (PGIs).[8] Therefore, synthetic routes must be designed to effectively remove or decompose any unreacted boronic acid from the final product.[8]

Core Application: Suzuki-Miyaura Cross-Coupling Protocol

The primary application of this reagent is as a nucleophilic partner in Suzuki-Miyaura cross-coupling to form a biaryl linkage. The following is a detailed, self-validating protocol that explains the rationale behind each component.

Exemplar Protocol: Synthesis of a Biaryl Compound

This protocol describes the coupling of this compound with a generic aryl bromide (Ar-Br).

Reagents & Equipment:

-

This compound (1.2 equivalents)

-

Aryl Bromide (Ar-Br, 1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Nitrogen or Argon)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Step-by-Step Methodology:

-

Vessel Preparation: The reaction vessel is charged with the aryl bromide, this compound, and the base.

-

Rationale: Combining the solids first is efficient. Using 1.2 equivalents of the boronic acid ensures complete consumption of the potentially more valuable aryl halide.

-

-

Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., by three cycles of vacuum/backfill with nitrogen).

-

Rationale: The palladium(0) catalyst is sensitive to oxidation by air, which would deactivate it. An inert atmosphere is crucial for catalytic turnover and reaction efficiency.

-

-

Solvent and Catalyst Addition: The degassed solvent mixture is added, followed by the palladium catalyst.

-

Rationale: Degassing the solvent (by sparging with nitrogen or freeze-pump-thaw cycles) removes dissolved oxygen. The mixed solvent system (dioxane/water) is necessary to dissolve both the organic substrates and the inorganic base. The base is critical for the transmetalation step of the catalytic cycle, forming the more reactive boronate species.

-

-

Reaction: The mixture is heated (e.g., to 80-100 °C) with vigorous stirring and monitored by TLC or LC-MS until the aryl bromide is consumed.

-

Rationale: Heating accelerates the reaction rate. Monitoring ensures the reaction is driven to completion and helps prevent the formation of degradation byproducts from prolonged heating.

-

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Rationale: The aqueous wash removes the inorganic base and salts. Brine helps to break up emulsions. Drying removes residual water before solvent evaporation.

-

-

Purification: The crude residue is purified by flash column chromatography on silica gel to isolate the desired biaryl product.

-

Rationale: Purification is necessary to remove residual catalyst, unreacted boronic acid, and any side products.

-

References

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. (3-fluoro-4-(3-morpholinopropoxy)phenyl)boronic acid [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]

- 7. 3-フルオロ-4-ホルミルフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]

- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 9. laballey.com [laballey.com]

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic Acid: A Key Building Block for Drug Discovery

Foreword: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy for modulating a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, improved binding affinity, and better bioavailability. When combined with the versatile reactivity of the boronic acid functional group, particularly in palladium-catalyzed cross-coupling reactions, fluorinated arylboronic acids emerge as indispensable tools in the medicinal chemist's arsenal. This guide provides a comprehensive technical overview of the synthesis of a particularly valuable building block: 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid. Its unique substitution pattern, featuring a fluorine atom ortho to the boronic acid and a morpholinopropoxy side chain, offers a trifecta of desirable attributes: a site for Suzuki-Miyaura coupling, a fluorine atom for property modulation, and a solubilizing morpholine group to enhance aqueous solubility and provide a potential point for further derivatization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, practical understanding of the synthesis and application of this important intermediate.

Retrosynthetic Analysis: A Logic-Driven Approach to the Target Molecule

A sound synthetic strategy begins with a thorough retrosynthetic analysis. The target molecule, this compound, can be logically disconnected at the ether linkage, suggesting a convergent synthesis from two key precursors: 3-Fluoro-4-hydroxyphenylboronic acid and an appropriate C3-morpholino electrophile, such as 4-(3-chloropropyl)morpholine . This approach is advantageous as it allows for the independent synthesis and purification of the precursors, leading to a more efficient and higher-yielding final step.

Caption: Retrosynthetic analysis of the target molecule.

This guide will detail the synthesis of each precursor followed by the crucial coupling reaction and final purification.

Part I: Synthesis of Precursor 1: 3-Fluoro-4-hydroxyphenylboronic Acid

The synthesis of 3-Fluoro-4-hydroxyphenylboronic acid can be achieved through various routes. A common and reliable method involves the ortho-lithiation of a protected 2-fluorophenol, followed by quenching with a trialkyl borate and subsequent deprotection. However, for the purposes of this guide, we will consider it a commercially available starting material, as its multi-step synthesis is beyond the scope of providing a direct pathway to our primary target.

Table 1: Properties of 3-Fluoro-4-hydroxyphenylboronic Acid

| Property | Value |

| CAS Number | 182344-14-5 |

| Molecular Formula | C₆H₆BFO₃ |

| Molecular Weight | 155.92 g/mol |

| Appearance | White to off-white powder |

Part II: Synthesis of Precursor 2: 4-(3-Chloropropyl)morpholine

This precursor is synthesized via a standard nucleophilic substitution reaction between morpholine and a suitable 1,3-dihalopropane. The use of 1-bromo-3-chloropropane is strategic, as the greater reactivity of the carbon-bromine bond allows for selective displacement by morpholine, leaving the chloro group intact for the subsequent etherification step.

Experimental Protocol: Synthesis of 4-(3-Chloropropyl)morpholine

Reaction Scheme:

Caption: Synthesis of 4-(3-Chloropropyl)morpholine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Morpholine | 87.12 | 11.0 mL (11.0 g) | 0.126 |

| 1-Bromo-3-chloropropane | 157.44 | 10.0 g (6.3 mL) | 0.0635 |

| Toluene | - | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) and toluene (100 mL).

-

Slowly add morpholine (11.0 mL, 127 mmol, 2.0 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 2 hours. The formation of a white precipitate (morpholine hydrobromide) will be observed.

-

After 2 hours, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the morpholine hydrobromide precipitate.

-

Wash the filtrate with deionized water (2 x 50 mL).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic layer under reduced pressure to yield a crude oil.

-

Purify the crude product by vacuum distillation to afford 4-(3-chloropropyl)morpholine as a colorless to light yellow liquid. A typical yield is around 96%.[1]

Characterization Data:

-

¹H NMR (300 MHz, DMSO-d₆): δ 3.70-3.80 (m, 4H), 3.60 (t, 2H), 2.40-2.60 (m, 6H), 1.90 (m, 2H).

-

MS (M+H)⁺: 164.

Part III: Core Synthesis: Williamson Ether Synthesis of this compound

This pivotal step involves the O-alkylation of the phenolic hydroxyl group of 3-Fluoro-4-hydroxyphenylboronic acid with the previously synthesized 4-(3-chloropropyl)morpholine. The reaction is carried out in the presence of a base to deprotonate the phenol, forming a phenoxide which then acts as a nucleophile.

Experimental Protocol: Williamson Ether Synthesis

Reaction Scheme:

Caption: Williamson ether synthesis of the target molecule.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Fluoro-4-hydroxyphenylboronic acid | 155.92 | (To be calculated) | (To be calculated) |

| 4-(3-Chloropropyl)morpholine | 163.65 | (To be calculated) | (To be calculated) |

| Potassium Carbonate (K₂CO₃) | 138.21 | (To be calculated) | (To be calculated) |

| Dimethylformamide (DMF) | - | (To be determined) | - |

Generalized Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Fluoro-4-hydroxyphenylboronic acid (1.0 eq).

-

Add anhydrous potassium carbonate (2.0-3.0 eq) and a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add 4-(3-chloropropyl)morpholine (1.1-1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

The work-up and purification of boronic acids can be challenging due to their propensity to form anhydrides and their amphiphilic nature. A common purification strategy involves an acid-base extraction.

-

Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

-

Wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove organic impurities.

-

Adjust the pH of the aqueous layer to ~7-8 with a base (e.g., saturated sodium bicarbonate).

-

Extract the product into a suitable organic solvent like ethyl acetate.

-

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Further purification can be achieved by recrystallization or column chromatography on silica gel, though the latter can sometimes lead to decomposition of boronic acids.[2]

Trustworthiness and Self-Validation: The progress of the reaction should be meticulously monitored by an appropriate analytical technique (TLC or LC-MS). The identity and purity of the final product must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Key Properties of this compound

| Property | Value |

| CAS Number | 944279-32-7 |

| Molecular Formula | C₁₃H₁₉BFNO₄ |

| Molecular Weight | 283.11 g/mol |

| Purity (Typical) | >98% |

Part IV: Application in Suzuki-Miyaura Cross-Coupling

The synthetic utility of this compound lies in its ability to participate in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of complex biaryl and heteroaryl structures.

Generalized Suzuki-Miyaura Coupling Protocol:

Reaction Scheme:

Caption: Suzuki-Miyaura coupling with the target boronic acid.

Materials:

| Reagent | Role |

| This compound | Boronic acid partner |

| Aryl or Heteroaryl Halide (e.g., bromide or iodide) | Coupling partner |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst |

| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activator |

| Solvent (e.g., Dioxane/water, Toluene/water, DMF) | Reaction medium |

Generalized Procedure:

-

In a reaction vessel, combine this compound (1.0-1.5 eq), the aryl/heteroaryl halide (1.0 eq), a palladium catalyst (typically 1-5 mol%), and a base (2.0-3.0 eq).

-

Add the chosen solvent system. The reaction is often performed in a mixture of an organic solvent and water.

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

-

Purify the crude product by column chromatography or recrystallization.

The palladium-catalyzed cross-coupling reaction offers broad functional group tolerance and generally proceeds in high yields, making it a highly reliable and versatile transformation.[3]

Conclusion: A Versatile Building Block for Next-Generation Therapeutics

The synthesis of this compound, while requiring careful execution of standard organic transformations, provides access to a highly valuable and versatile building block for drug discovery. The strategic placement of the fluoro, boronic acid, and morpholinopropoxy groups offers a unique combination of properties that can be leveraged to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. This guide has provided a detailed, practical framework for the synthesis and application of this key intermediate, grounded in established chemical principles and field-proven methodologies.

References

- 1. (3-fluoro-4-(3-morpholinopropoxy)phenyl)boronic acid [cymitquimica.com]

- 2. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

A Comprehensive Technical Guide to the Solubility of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document synthesizes established principles of organic chemistry and analytical methodologies to offer a robust predictive solubility profile and a comprehensive experimental framework for its determination. By understanding the influence of the compound's distinct functional groups—a fluorinated phenyl ring, a morpholino moiety, and a boronic acid group—researchers can anticipate its behavior in various solvent systems. This guide furnishes detailed, step-by-step protocols for both thermodynamic solubility assessment and its analytical quantification, empowering scientists to generate reliable and reproducible solubility data critical for applications in drug discovery, process chemistry, and formulation development.

Introduction: The Significance of Solubility in Drug Development

This compound is a substituted arylboronic acid of interest in medicinal chemistry and organic synthesis. Its utility in applications such as the Suzuki-Miyaura cross-coupling reaction and its potential as a building block for pharmacologically active agents underscore the importance of understanding its fundamental physicochemical properties. Among these, solubility is a critical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic candidate.

A compound's solubility dictates its suitability for various stages of the drug development pipeline:

-

Chemical Synthesis and Purification: The choice of solvents for reactions and crystallization is directly dependent on the solubility of the reactants, intermediates, and final product.[1]

-

Formulation: Developing a bioavailable drug product requires a thorough understanding of the active pharmaceutical ingredient's (API) solubility in pharmaceutically acceptable excipients and solvent systems. Poor solubility can lead to low bioavailability and therapeutic inefficacy.

-

In Vitro and In Vivo Screening: The preparation of stock solutions for biological assays necessitates solvents in which the compound is sufficiently soluble and stable.

This guide provides a foundational understanding of the factors expected to govern the solubility of this compound and equips researchers with the necessary protocols to determine it empirically.

Predicted Solubility Profile

The solubility of this compound is a composite of the contributions from its three primary structural components: the phenylboronic acid, the morpholino group, and the fluoro substituent.

Influence of the Phenylboronic Acid Moiety

Phenylboronic acid itself exhibits poor solubility in nonpolar solvents like hexanes and carbon tetrachloride, but is soluble in most polar organic solvents.[2] Its aqueous solubility is limited, reported to be around 10 g/L at 20°C.[2] Boronic acids are weak Lewis acids and have a tendency to undergo dehydration to form cyclic anhydrides known as boroxines, which can be less soluble and complicate solubility measurements.[2][3]

The Role of the Morpholino Group

The morpholine ring is a polar, basic functional group. Morpholine is miscible with water and a wide range of organic solvents, including alcohols, ethers, and ketones.[4][5] The presence of the morpholino group in the target molecule is expected to significantly enhance its polarity and introduce a pH-dependent solubility profile in aqueous media. The nitrogen atom in the morpholine ring can be protonated under acidic conditions, forming a cationic species that is likely to exhibit increased aqueous solubility.

The Fluoro Substituent

The fluorine atom on the phenyl ring is an electron-withdrawing group that can influence the acidity (pKa) of the boronic acid. Changes in pKa can, in turn, affect the compound's solubility at different pH values.[6]

Predicted Solubility in Common Solvents

Based on the analysis of its functional groups, the following solubility trends can be predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Methanol, Ethanol) | Moderate to High | The morpholino and boronic acid groups can engage in hydrogen bonding. Aqueous solubility is expected to be pH-dependent. |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | High | These solvents are effective at solvating polar molecules. |

| Ethers (e.g., THF, Diethyl Ether) | Moderate | Phenylboronic acid shows good solubility in ethers.[1][7][8] |

| Chlorinated (e.g., Dichloromethane, Chloroform) | Moderate | Phenylboronic acid has moderate solubility in chloroform.[1][3] |

| Nonpolar (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

Experimental Determination of Thermodynamic Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the thermodynamic solubility of a compound.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, pH buffers, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV detector

Step-by-Step Protocol

-

Preparation: Accurately weigh an excess amount of the solid compound into a series of vials.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). The samples should be agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered solution with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

Figure 1. Experimental workflow for thermodynamic solubility determination.

Analytical Quantification

A robust and validated analytical method is crucial for the accurate determination of the compound's concentration in the saturated solution.

UPLC-MS Method for Boronic Acid Analysis

An Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method is highly suitable for the analysis of a broad range of boronic acids.[9]

-

Column: A C18 reversed-phase column (e.g., Acquity BEH C18) is often effective.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically employed.

-

Detection: Mass spectrometry provides high sensitivity and selectivity, which is beneficial for analyzing complex mixtures or low concentrations.

-

Calibration: A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

Considerations for Method Development

-

Boroxine Formation: The analytical method should be developed to minimize the on-column dehydration of the boronic acid to its boroxine form, or to ensure that both forms are accounted for in the quantification.

-

Linearity and Range: The method must be validated for linearity, accuracy, and precision over the expected concentration range of the solubility samples. The limit of detection (LOD) and limit of quantification (LOQ) should also be established.[9][10]

Data Interpretation and Reporting

The solubility should be reported in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L) at a specified temperature. For pH-dependent solubility studies, the data should be presented as a plot of solubility versus pH. This profile is particularly important for compounds with ionizable groups like the morpholine moiety, as it provides insights into the pH range where the compound is most and least soluble, which is critical for oral drug formulation.

Conclusion

While direct, published solubility data for this compound is scarce, a scientifically sound prediction of its solubility profile can be made based on its chemical structure. The presence of both a polar, basic morpholino group and a weakly acidic boronic acid group suggests a complex solubility behavior, particularly in aqueous systems where pH will be a critical determinant. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to confidently and accurately determine the solubility of this compound. The generation of such fundamental data is an indispensable step in advancing its potential applications in pharmaceutical research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Use of Phenylboronic Acids to Investigate Boron Function in Plants. Possible Role of Boron in Transvacuolar Cytoplasmic Strands and Cell-to-Wall Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectral Analysis of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid

Introduction

3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid is a specialized organic compound of significant interest to researchers in drug discovery and materials science. Its unique structure, incorporating a fluorinated phenylboronic acid moiety linked to a morpholine group via a propyl ether chain, presents a fascinating case study for spectral analysis. Phenylboronic acids are crucial building blocks in Suzuki-Miyaura cross-coupling reactions, while the fluorine atom can significantly modulate the compound's electronic properties, metabolic stability, and binding affinity in biological systems. The morpholine group often enhances aqueous solubility and can serve as a key pharmacophore.

Molecular Structure and Predicted Mass Spectrometry

The structural features of this compound (Molecular Formula: C₁₃H₁₉BFNO₄, Molecular Weight: 283.11 g/mol ) dictate its fragmentation behavior in mass spectrometry.

Predicted Mass Spectrum Analysis (Electron Ionization - EI)

Under electron ionization, the molecular ion peak ([M]⁺) at m/z 283 is expected to be observed, although its intensity may be low due to the molecule's susceptibility to fragmentation. The fragmentation pattern will likely be dominated by cleavages at the ether linkage and within the morpholine ring.

Key Predicted Fragments:

-

Benzylic Cleavage: The bond between the propyl chain's oxygen and the phenyl ring is a likely point of initial fragmentation, leading to a resonance-stabilized ion.

-

Morpholine Ring Fragmentation: The morpholine ring can undergo characteristic fragmentation pathways, often involving the loss of small neutral molecules. A prominent fragment is often observed at m/z 57, corresponding to the [C₃H₇N]⁺ fragment from the morpholine ring.[1] Another common fragmentation involves the loss of a C₂H₄O moiety.

-

Propoxy Chain Fragmentation: Cleavage along the propyl chain can also occur, leading to a series of fragments separated by 14 amu (CH₂).

-

Boronic Acid Fragmentation: Phenylboronic acids are known to fragment with the loss of water and subsequent formation of boroxine structures, though this is more prevalent in the gas phase under specific conditions.

A summary of predicted key fragments is presented in Table 1.

| Predicted m/z | Proposed Fragment | Fragmentation Pathway |

| 283 | [C₁₃H₁₉BFNO₄]⁺ | Molecular Ion ([M]⁺) |

| 197 | [C₇H₁₄NO₂]⁺ | Cleavage of the Ar-O bond |

| 155 | [C₆H₅BFO₂]⁺ | Cleavage of the O-propyl bond |

| 128 | [C₇H₁₄NO]⁺ | Fragment from the morpholinopropoxy side chain |

| 86 | [C₄H₈NO]⁺ | Morpholine ring fragment |

| 57 | [C₃H₇N]⁺ | Characteristic morpholine fragment |

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the local electronic environment of the fluorine and boron atoms.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals for the aromatic, propyl chain, and morpholine protons.

-

Aromatic Region (δ 6.8-7.5 ppm): The three protons on the phenyl ring will appear in this region. Due to the fluorine substitution, they will exhibit complex splitting patterns arising from both homo- and heteronuclear coupling (¹H-¹H and ¹H-¹⁹F). The proton ortho to the boronic acid group is expected to be the most downfield.

-

Propoxy and Morpholine Region (δ 2.0-4.2 ppm): The protons of the propyl chain and the morpholine ring will resonate in this region. The methylene group attached to the phenolic oxygen (-O-CH₂) will be the most downfield of the propyl chain protons, likely appearing as a triplet around 4.1 ppm. The methylene group adjacent to the morpholine nitrogen (-N-CH₂) will also be downfield, expected around 2.5 ppm. The morpholine protons will appear as two distinct multiplets, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all 13 carbon atoms in the molecule.

-

Aromatic Region (δ 110-165 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the fluorine atom will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz.[2] The carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond C-F couplings. The carbon attached to the boronic acid group will be broad due to the quadrupolar boron nucleus.

-

Aliphatic Region (δ 25-70 ppm): The carbons of the propyl chain and the morpholine ring will appear in this region. The carbon of the -O-CH₂- group will be the most downfield aliphatic carbon. The morpholine carbons will show two distinct signals, with the carbons adjacent to the oxygen appearing more downfield than those adjacent to the nitrogen.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum will show a single resonance for the fluorine atom on the phenyl ring. The chemical shift will be influenced by the electronic effects of the boronic acid and the propoxy substituents. For a fluorine atom on a benzene ring, the chemical shift is typically in the range of -100 to -140 ppm relative to CFCl₃.[3] This signal will be split by the neighboring aromatic protons.

¹¹B NMR Spectroscopy

The boron NMR spectrum is highly characteristic for boronic acids. For a tricoordinate (sp² hybridized) boron atom in an arylboronic acid, a single, often broad, signal is expected in the range of δ +27 to +33 ppm.[4][5][6] The broadness of the signal is due to the quadrupolar nature of the boron nucleus.

Experimental Protocols

NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra for compounds like this compound is crucial for accurate structural elucidation.

Sample Preparation:

-

Weigh approximately 10-20 mg of the sample for ¹H NMR and 30-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of organic compounds and its high boiling point.

-

Transfer the solution to a clean, dry 5 mm NMR tube. For ¹¹B NMR, using a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[7]

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse experiment, often with proton decoupling.

-

Spectral Width: A wide spectral window should be used initially to locate the signal.

-

-

¹¹B NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 100 ppm centered around +30 ppm.

-

Mass Spectrometry (Electrospray Ionization - ESI)

ESI-MS is a soft ionization technique suitable for analyzing polar and thermally labile molecules.

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a mixture of acetonitrile and water (often 1:1 v/v) containing a small amount of formic acid (0.1%) to promote protonation.[8]

Instrumentation and Parameters:

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution mass measurements.

-

Ionization Mode: Positive ion mode is preferred due to the presence of the basic morpholine nitrogen.

-

Infusion: The sample can be introduced directly via a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

Data Visualization

Predicted Molecular Fragmentation

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

Caption: Predicted EI-MS fragmentation of the target compound.

NMR Analysis Workflow

The logical flow for a comprehensive NMR analysis of the target compound is outlined below.

References

- 1. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. azom.com [azom.com]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 5. par.nsf.gov [par.nsf.gov]

- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. vanderbilt.edu [vanderbilt.edu]

A Comprehensive Technical Guide to the Safe Handling of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid. As a specialized reagent in contemporary drug discovery and organic synthesis, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data from structurally related compounds to offer a robust framework for risk assessment and management.

Compound Identification and Properties

This compound is a bifunctional organic compound increasingly utilized in medicinal chemistry and materials science. Its structure, featuring a fluorinated phenylboronic acid moiety linked to a morpholine group via a propyl ether chain, presents a unique combination of chemical reactivity and potential biological activity.

| Property | Value | Source |

| CAS Number | 944279-32-7 | [1] |

| Molecular Formula | C13H19BFNO4 | [1] |

| Molecular Weight | 283.11 g/mol | [1] |

| Appearance | Typically a solid powder | Inferred from related compounds[2] |

| Purity | Commonly available at ≥95% or ≥98% | [1] |

Hazard Identification and Risk Assessment

Primary Hazards:

-

Skin Irritation: Phenylboronic acids are known to cause skin irritation upon contact.[3][4][5]

-

Serious Eye Irritation: Direct contact with the eyes can lead to serious irritation.[3][4][5][6]

-

Respiratory Tract Irritation: Inhalation of the dust may cause irritation to the respiratory system.[3][4][5][6]

-

Harmful if Swallowed: While acute oral toxicity data for this specific compound is unavailable, related boronic acids are classified as harmful if ingested.[6][7][8]

GHS Hazard Pictograms (Anticipated):

Signal Word (Anticipated): WARNING[3][4]

Anticipated Hazard Statements:

-

H302: Harmful if swallowed.[7]

Causality of Hazards: The boronic acid functional group can interact with biological molecules, leading to irritation. The fine, dusty nature of the solid compound increases the risk of inhalation and inadvertent contact. The morpholine and fluoro-substituted phenyl ring may also contribute to the overall toxicological profile.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical for the safe handling of this compound.

Engineering Controls:

-

Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[3][8]

-

Eyewash Stations and Safety Showers: These should be readily accessible in the immediate vicinity of the work area.[6][8][10]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3][8]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[7][9]

-

Skin and Body Protection: A laboratory coat must be worn. For larger quantities or in situations with a higher risk of spillage, additional protective clothing may be necessary.[3][9]

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is required.[3]

Caption: A generalized workflow for the safe handling of chemical reagents.

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is essential to mitigate risks.

Handling:

-

Weigh and transfer the compound in a fume hood.

-

Use appropriate tools (e.g., spatulas, weighing paper) to minimize contamination.

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[3][6][8]

-

Store in a cool, dry place, and consider refrigeration as recommended for many boronic acids.[3][8]

-

Some boronic acids are air-sensitive; storing under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability and to prevent degradation.[8]

Emergency Procedures

Prompt and correct responses to accidental exposure are critical.

First-Aid Measures:

-

In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][12][13]

-

In case of skin contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water. If irritation develops or persists, seek medical attention.[6][12][13]

-

If inhaled: Move the individual to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[6][13][14]

-

If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7][8]

Spill and Accidental Release Measures:

-

Small Spills:

-

Large Spills:

-

Evacuate the area immediately.

-

Prevent entry of unauthorized personnel.

-

Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.

-

Caption: A decision tree for first-aid response to accidental exposure.

Disposal Considerations

All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.[6][12]

-

Dispose of the compound and any contaminated materials as chemical waste.

-

Do not dispose of down the drain or in general waste.[7][12]

Conclusion

While this compound is a valuable tool in research and development, it requires careful and informed handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the procedural guidelines outlined in this document, researchers can work safely and effectively with this compound. Always prioritize a culture of safety and perform a thorough risk assessment before commencing any new experimental work.

References

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. 3-Fluoro-4-(N-morpholinomethyl)phenylboronic acid, pinacol ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 10. fishersci.com [fishersci.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. laballey.com [laballey.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. youtube.com [youtube.com]

The Emergence of a Privileged Scaffold: A Technical Guide to 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid, a versatile building block in modern medicinal chemistry. While specific discovery literature for this exact molecule is not extensively published, this document elucidates a probable synthetic pathway based on established organoboron chemistry. It further details the compound's physicochemical properties and explores its potential applications in drug discovery, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This guide serves as a valuable resource for researchers seeking to leverage the unique structural and electronic properties of this fluorinated phenylboronic acid derivative in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Value of Fluorinated Phenylboronic Acids in Drug Discovery

Phenylboronic acids and their derivatives have become indispensable tools in the arsenal of medicinal chemists.[1] Their utility as key intermediates in the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the synthesis of complex organic molecules.[2][3] The introduction of fluorine atoms into these scaffolds can profoundly influence the pharmacokinetic and physicochemical properties of the final drug candidates, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

This compound represents a strategic convergence of these beneficial features. The presence of the boronic acid moiety provides a reactive handle for versatile chemical modifications. The fluorine substituent at the 3-position alters the electronic nature of the phenyl ring, influencing its reactivity and the pKa of the boronic acid. The 4-(3-morpholinopropoxy) group introduces a flexible, polar side chain that can enhance solubility and provide additional interaction points with biological targets. This unique combination of functionalities makes it a highly attractive building block for the synthesis of novel compounds in various therapeutic areas.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 944279-32-7 | [4] |

| Molecular Formula | C13H19BFNO4 | [4] |

| Molecular Weight | 283.11 g/mol | [4] |

| Purity | Typically ≥95% | [5] |

| Appearance | White to off-white solid | Inferred from related compounds |

A Plausible Synthetic Pathway: The "Discovery" through Established Chemistry

Retrosynthetic Analysis

The logical disconnection of the target molecule involves breaking the carbon-boron bond and the ether linkage, leading to simpler, commercially available starting materials.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. This compound – Biotuva Life Sciences [biotuva.com]

- 5. (3-fluoro-4-(3-morpholinopropoxy)phenyl)boronic acid [cymitquimica.com]

Methodological & Application

The Strategic Utility of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic Acid in Modern Drug Discovery

Introduction: A Multifunctional Building Block for Complex Scaffolds

In the landscape of medicinal chemistry, the rational design of drug candidates hinges on the availability of versatile and strategically functionalized building blocks. 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid emerges as a premier reagent in this context, offering a unique convergence of structural motifs that address several key challenges in drug development. Its utility is primarily centered on its role as a sophisticated coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of complex biaryl and heteroaryl structures. This application note provides an in-depth guide to the properties, applications, and detailed protocols for the effective use of this valuable synthetic intermediate.

The strategic incorporation of a fluorine atom, a morpholine-containing side chain, and a boronic acid functional group into a single phenyl ring imparts a desirable combination of properties. The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions. The morpholino group is a well-established pharmacophore, particularly in central nervous system (CNS) drug discovery, where it can improve aqueous solubility, enhance permeability across the blood-brain barrier, and provide a handle for further structural modifications. Finally, the boronic acid moiety serves as a highly efficient and functional group-tolerant handle for the construction of carbon-carbon bonds, a cornerstone of modern synthetic organic chemistry.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Source |

| CAS Number | 944279-32-7 | |

| Molecular Formula | C13H19BFNO4 | |

| Molecular Weight | 283.11 g/mol | |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Purity | ≥98% (commonly available) |

Safety and Handling:

Potential Hazards:

-

Skin and Eye Irritation: May cause skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

-

Harmful if Swallowed: Oral toxicity is a potential concern.

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong acids.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The primary application of this compound lies in its use as a key building block for the synthesis of biologically active molecules, particularly kinase inhibitors. The strategic combination of its structural features makes it an attractive starting material for targeting a wide range of therapeutic areas.

Case Study: Synthesis of Furo[3,2-b]pyridine Kinase Inhibitors

A notable application of this boronic acid is in the synthesis of potent and selective kinase inhibitors based on the furo[3,2-b]pyridine scaffold. These compounds have shown promise in modulating the activity of cdc-like kinases (CLKs) and the Hedgehog signaling pathway, both of which are implicated in cancer and other diseases.

The general synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction between a halogenated furo[3,2-b]pyridine core and this compound. This key C-C bond-forming step allows for the efficient introduction of the substituted phenyl ring, which is often crucial for achieving high potency and desirable pharmacokinetic properties.

The rationale for using this specific boronic acid in this context is multifaceted:

-

The fluorophenyl moiety can engage in specific binding interactions within the kinase active site, potentially enhancing inhibitory activity.

-

The morpholinopropoxy side chain can improve the solubility and cell permeability of the final compound, which are critical for its biological activity and development as a drug candidate.

-

The boronic acid functionality provides a reliable and high-yielding method for the construction of the target molecule.

Experimental Protocols: A Practical Guide to Suzuki-Miyaura Coupling

The following protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is a generalized procedure and may require optimization for specific substrates.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3, K3PO4)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using an aqueous base)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (1-5 mol%) under a positive flow of the inert gas.

-

Add the anhydrous solvent (and degassed water if applicable) via syringe.

-

-

Reaction Execution: *

Application Notes and Protocols for 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid as a key building block in organic synthesis. This guide moves beyond a simple recitation of steps to offer an in-depth analysis of the compound's unique structural features and their implications for reactivity, particularly in the context of Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed, field-proven protocols are provided, alongside critical insights into reaction optimization, troubleshooting, and purification strategies for the often-challenging basic products.

Introduction: A Privileged Scaffold Building Block

This compound is a sophisticated bifunctional reagent of significant interest in modern drug discovery. Its structure strategically combines three key pharmacophoric elements:

-

A Phenylboronic Acid Moiety: This functional group is a cornerstone of modern synthetic chemistry, serving as a versatile and reliable coupling partner in the Suzuki-Miyaura reaction for the formation of C(sp²)–C(sp²) bonds.

-

An Ortho-Fluoro Substituent: The fluorine atom exerts a powerful influence on the molecule's electronic properties. As an electron-withdrawing group, it can lower the pKa of the boronic acid, potentially influencing transmetalation rates in cross-coupling reactions.[1] In a medicinal chemistry context, fluorine incorporation is a well-established strategy to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.

-

A Morpholinopropoxy Side Chain: The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated to improve physicochemical properties.[2] Its weak basicity can enhance aqueous solubility and bioavailability, while the flexible propoxy linker allows for optimal positioning of this polar group to interact with biological targets or solvent.[3][4] This moiety is particularly prevalent in CNS-active compounds and oncology agents, such as analogues of Gefitinib.[5][6]

This unique combination makes the title compound an invaluable tool for introducing a fluorinated, solubilizing "southern" fragment onto a wide array of aromatic and heteroaromatic cores, accelerating the synthesis of complex, drug-like molecules.

Physicochemical Properties & Handling

A clear understanding of the reagent's properties is fundamental to its successful application and safe handling.

| Property | Value | Source |

| CAS Number | 944279-32-7 | [7] |

| Molecular Formula | C₁₃H₁₉BFNO₄ | [7] |

| Molecular Weight | 283.11 g/mol | [7] |

| Appearance | Typically an off-white to white solid | Supplier Data |

| Purity | ≥95-98% (Typical) | [7][8] |

Safety & Handling Precautions:

Boronic acids, as a class, are generally considered irritants.[9] The presence of the morpholine group does not significantly alter these general precautions.

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[10]

-

Respiratory Protection: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[11] For weighing, a dust mask (e.g., N95) is recommended.

-

Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents. The compound can be hygroscopic, so storage under an inert atmosphere (Nitrogen or Argon) is recommended for long-term stability.[10]

-

Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[11]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is its participation in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl and heteroaryl-aryl structures.[12]

Mechanistic Considerations & Experimental Causality

The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle. Understanding how the unique features of our building block interact with this cycle is key to rational protocol design.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

-

The Challenge of the Morpholine Group: The basic nitrogen atom of the morpholine moiety can be a double-edged sword. While beneficial for the final product's properties, it can coordinate to the Palladium center. This parasitic binding can sequester the active catalyst, leading to sluggish or incomplete reactions.

-

Our Strategy: To mitigate this, we employ ligands (e.g., phosphines) that bind more strongly to Palladium than the morpholine nitrogen. Additionally, using a sufficient excess of base can ensure that the morpholine is predominantly in its free-base form, reducing its propensity to act as a ligand. Some protocols may benefit from milder bases to avoid this issue.

-

-

The Role of the Ortho-Fluoro Group: The electron-withdrawing nature of the fluorine substituent can impact the transmetalation step. While it can increase the Lewis acidity of the boron atom, potentially facilitating boronate formation, strong electron-withdrawing effects have sometimes been observed to retard the overall rate of coupling with aryltrifluoroborates, a related class of reagents.[13]

-

Our Strategy: The choice of base and solvent is critical. A base is required to activate the boronic acid to a more nucleophilic "ate" complex, which readily undergoes transmetalation.[14] Aqueous bases (e.g., K₂CO₃, Cs₂CO₃) are highly effective. The use of fluoride ions (from bases like CsF) can be particularly potent due to the high fluorophilicity of boron.[15]

-

-

Catalyst and Ligand Selection: For coupling with functionalized and potentially challenging substrates, a robust catalytic system is paramount. While Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and broader substrate scope.

-

Our Strategy: We recommend a pre-catalyst like Pd₂(dba)₃ combined with a sterically demanding and electron-rich phosphine ligand such as SPhos or XPhos. These "Buchwald-type" ligands promote fast oxidative addition and reductive elimination, leading to efficient catalytic turnover. Pd(dppf)Cl₂ is another excellent, air-stable, and versatile catalyst for this transformation.[14]

-

Detailed Experimental Protocols

The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Protocol 4.1: General Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is suitable for coupling with a range of electron-rich, electron-poor, and heterocyclic aryl or heteroaryl bromides.

Caption: Workflow for a general Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 equiv).

-

Catalyst Addition: In a separate vial, weigh the Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add these solids to the reaction vessel. Note: If using an air-stable pre-catalyst like Pd(dppf)Cl₂, it can be added directly with the other solids.

-

Solvent Addition: Add the organic solvent (e.g., 1,4-Dioxane or Toluene, to achieve a final concentration of ~0.1 M with respect to the limiting reagent) followed by degassed water (typically 10-25% of the organic solvent volume).

-

Degassing: Seal the vessel and thoroughly degas the mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles. This step is critical to prevent oxidation of the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 85–100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4–16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like Ethyl Acetate (EtOAc) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography as detailed in Section 5.

Purification Strategy for Basic Biaryl Products

The basic morpholine nitrogen in the coupled product presents a specific challenge for purification by standard silica gel chromatography. The acidic silanol groups on the silica surface can strongly interact with the amine, leading to significant peak tailing, poor separation, and potential loss of product on the column.

Recommended Method: Deactivated Silica Gel Chromatography

This is the most common and effective method for purifying basic, amine-containing compounds.[16]

Principle: A small amount of a volatile amine base, such as triethylamine (TEA) or ammonium hydroxide, is added to the eluent system.[17] This additive competes with the product for binding to the acidic sites on the silica, effectively "deactivating" them and allowing the desired compound to elute with a much-improved peak shape.[13]

Detailed Protocol:

-

Solvent System Selection: Develop an appropriate solvent system using TLC. A common starting point is a mixture of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).

-

Additive Incorporation: To the chosen polar solvent, add 0.5–2% (v/v) of triethylamine. For very polar compounds requiring high concentrations of methanol, a solution of 2M ammonia in methanol can be used as the polar component. Re-evaluate the Rf of your product on TLC with the new, basic eluent system. You will likely need to use a more polar solvent mixture than without the additive.

-

Column Packing: Pack the flash chromatography column with silica gel using your initial, non-polar eluent (e.g., 100% Hexanes) containing the same percentage of TEA that will be used during the gradient.

-

Column Equilibration: Before loading the sample, flush the packed column with at least 2-3 column volumes of the initial eluent mixture (e.g., 95:5 Hexanes:EtOAc + 1% TEA) to ensure the entire silica bed is deactivated.[17]

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

-

Elution: Run the column using a gradient of increasing polarity, ensuring that the TEA concentration remains constant throughout. Collect fractions and analyze by TLC to isolate the pure product.

Alternative Stationary Phases

For particularly challenging separations, consider alternative stationary phases:

-

Basic Alumina: Alumina is a basic stationary phase and can be an excellent alternative to silica for purifying amines without requiring a basic modifier in the eluent.

-

Amine-Functionalized Silica: Commercially available columns with bonded amine phases offer a less polar and basic surface, providing excellent peak shape for basic compounds, often without additives.[8]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecules in pharmaceutical and materials science research. A thorough understanding of its unique chemical properties—the reactivity of the boronic acid, the electronic influence of the ortho-fluoro group, and the potential for catalyst interaction with the basic morpholine moiety—is essential for its effective use. By employing robust catalyst systems, carefully controlling reaction conditions, and utilizing tailored purification strategies for basic compounds, researchers can confidently and efficiently incorporate this valuable scaffold into their synthetic programs.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. teledyneisco.com [teledyneisco.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. orgsyn.org [orgsyn.org]

- 11. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives [mdpi.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. biotage.com [biotage.com]

- 14. Purification [chem.rochester.edu]

- 15. reddit.com [reddit.com]

- 16. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 17. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

Leveraging 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid for Advanced PROTAC Development

An Application and Protocol Guide for Researchers

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from occupancy-based inhibition to event-driven degradation of target proteins.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate proteins of interest (POIs).[2][3] The success of a PROTAC is critically dependent on the intricate design of its three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and the linker that tethers them. The linker is not merely a spacer but a crucial determinant of the PROTAC's efficacy, selectivity, and physicochemical properties.[4][5] This guide provides an in-depth exploration of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid as a sophisticated building block for PROTAC linker synthesis. We will dissect the strategic rationale behind its unique structural features and provide detailed, field-tested protocols for its application in synthesizing and evaluating novel PROTACs.

Chapter 1: The Strategic Rationale of the Building Block

The molecular architecture of this compound is not accidental; each functional group is deliberately placed to impart specific, advantageous properties to the final PROTAC molecule. Understanding this causality is the first step toward rational degrader design.

The Phenylboronic Acid Core: A Hub for Synthesis

The arylboronic acid moiety is a cornerstone of modern synthetic chemistry, primarily serving as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction forms a carbon-carbon bond between the boronic acid and an aryl halide or triflate with high efficiency and functional group tolerance.[7] In PROTAC synthesis, this allows for the convergent assembly of complex molecules, where a halogenated POI ligand can be coupled to this linker precursor, creating a rigid and defined biaryl structure within the linker.[8][]

The 3-Fluoro Substituent: Modulating for Potency and Stability

The strategic placement of a fluorine atom ortho to the boronic acid and meta to the ether linkage serves multiple purposes:

-

Metabolic Stability: Aromatic C-H bonds are common sites of metabolic oxidation by cytochrome P450 enzymes. Introducing a strong C-F bond at this position can block this metabolic pathway, potentially increasing the half-life and bioavailability of the PROTAC.

-

Electronic Tuning: As a highly electronegative atom, fluorine acts as an electron-withdrawing group, which can lower the pKa of the boronic acid.[10] While the boronic acid is consumed during synthesis, this electronic modulation can influence the reactivity and efficiency of the Suzuki coupling step.

-

Conformational Control: The fluorine atom can influence the preferred conformation of the linker through steric and electronic interactions, which can be critical for achieving a productive ternary complex formation.

The 4-(3-morpholinopropoxy) Group: Engineering Solubility and Geometry

This side chain is perhaps the most critical feature for imparting drug-like properties to the typically large and often lipophilic PROTAC molecules.

-

Solubility Enhancement: The morpholine ring is a popular basic moiety in medicinal chemistry used to improve aqueous solubility, which is essential for both handling and in vivo applications.

-